Metanosulfonato de (2Z)-4-metil-3-oxo-2-(piridin-3-ilmetiliden)-2,3-dihidro-1-benzofuran-6-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

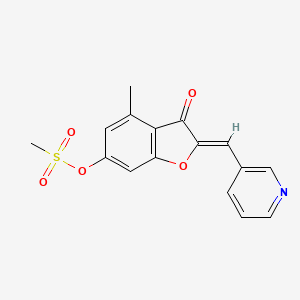

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.34. The purity is usually 95%.

BenchChem offers high-quality (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicaciones biomédicas: Estos compuestos han despertado interés debido a su similitud estructural con las bases púricas (adenina y guanina). Se investigan para posibles aplicaciones en el descubrimiento de fármacos, incluidas propiedades antivirales, antimicrobianas y antitumorales .

- Función potencial: Investigar si este compuesto exhibe actividad antifibrótica. La fibrosis ocurre cuando se forma tejido cicatricial excesivo en los órganos, lo que lleva a una función deteriorada. Si este compuesto inhibe la fibrosis, podría ser valioso para tratar afecciones como la fibrosis hepática, la fibrosis pulmonar y la fibrosis renal .

Síntesis y aplicaciones biomédicas de 1H-Pirazolo [3,4-b]piridinas

Propiedades antifibróticas

Actividad Biológica

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its diverse biological activities. The compound features a benzofuran core fused with a pyridine moiety, which may enhance its pharmacological profile through various biological interactions. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure includes:

- Benzofuran Core: Provides a stable aromatic system.

- Pyridine Group: Enhances interaction with biological targets.

- Methanesulfonate Group: May influence solubility and biological activity.

The biological activity of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoenzyme, which plays a crucial role in neurotransmitter metabolism.

- Receptor Binding: Its structural features suggest that it may bind to specific receptors, modulating various signaling pathways.

- Antioxidant Activity: Preliminary studies indicate the compound may exhibit antioxidant properties, contributing to its therapeutic effects.

In Vitro Studies

Recent research has highlighted the compound's potential as an MAO inhibitor. A study reported that derivatives of benzofuran exhibited significant inhibition of MAO-A with IC50 values ranging from 0.073 to 1.69 μM, indicating strong selectivity and potency against this enzyme .

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| Compound A | 0.073 ± 0.003 | 1.37 ± 0.06 |

| Compound B | 0.80 ± 0.04 | >10 |

| (2Z)-4-methyl... | Not specifically tested | Not specifically tested |

Case Studies

- Neuroprotective Effects: In a study investigating neuroprotective agents, compounds structurally related to (2Z)-4-methyl... demonstrated significant protective effects against oxidative stress in neuronal cell lines .

- Anticancer Activity: Another study focused on the anticancer properties of benzofuran derivatives indicated that compounds similar to (2Z)-4-methyl... could induce apoptosis in cancer cells through caspase-dependent pathways .

Synthesis and Derivatives

The synthesis of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic and aldehyde precursors.

- Introduction of the Pyridine Ring: Often involves condensation reactions under basic conditions.

- Attachment of the Methanesulfonate Group: This step may utilize nucleophilic substitution methods.

Propiedades

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-10-6-12(22-23(2,19)20)8-13-15(10)16(18)14(21-13)7-11-4-3-5-17-9-11/h3-9H,1-2H3/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTVDEVPXJFQAZ-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.